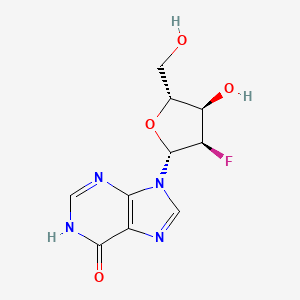

2'-Fluoro-2'-deoxyinosine

Vue d'ensemble

Description

2’-Fluoro-2’-deoxyinosine is a biomedical compound used in the research of viral infections, specifically for targeting RNA viruses . It acts by inhibiting viral replication, thus aiding in the research of these diseases .

Synthesis Analysis

Inosine and 2’-deoxyinosine are non-standard, naturally occurring nucleotides that contain the nucleobase hypoxanthine . Oligodeoxynucleotides containing a 2-fluoro-2′-deoxyinosine residue substituting normal 2′-deoxyguanosine residue were synthesized . Upon treating with ethanol solution of polyamine, the fluorine atom in the oligomers were readily substituted with the polyamine .Molecular Structure Analysis

The molecular formula of 2’-Fluoro-2’-deoxyinosine is C10H12FN5O3 . The average mass is 285.232 Da and the monoisotopic mass is 285.087341 Da .Chemical Reactions Analysis

2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine, involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .Physical And Chemical Properties Analysis

2’-Fluoro-2’-deoxyinosine is a white to off-white crystalline solid. It is soluble in water .Applications De Recherche Scientifique

Synthesis and Reactivity

- 2'-Fluoro-2'-deoxyinosine is involved in the synthesis and reactions of various nucleoside derivatives. For example, it has been used in the synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives, which are important for preparing N-substituted 2'-deoxyguanosine analogues (Pottabathini et al., 2005).

Biotransformation and Enzymatic Studies

- 2'-Fluoro-2'-deoxyinosine has been identified in cell-free incubations of SAM and fluoride ion in Streptomyces cattleya, demonstrating its role in certain biotransformation processes (Cobb et al., 2005).

Medical and Pharmacological Research

- This compound has been used in the development of stealth liposome formulations for drug delivery. For instance, a study focused on its use as a modulator for 5-fluorouracil, evaluating its efficacy in vitro and in tumor-bearing mice (Fanciullino et al., 2005).

- Another study examined the overproduction and gene amplification of thymidylate synthase in fluorodeoxyuridine-resistant human cells, where deoxyinosine played a role in drug resistance mechanisms (Berger et al., 1985).

Biochemistry and Molecular Biology

- In the field of biochemistry, 2'-Fluoro-2'-deoxyinosine has been utilized in studies related to the template activity of poly(2'-fluoro-2'-deoxyinosinic acid) for reverse transcriptase in viruses (Fukui et al., 1982).

Nucleoside Modifications and Applications

- The compound has been a key player in synthesizing oligodeoxynucleotides containing modified deoxyguanosine residues, contributing to our understanding of DNA structure and function (Shinozuka et al., 1999).

Fluorination in Nucleosides

- 2'-Fluoro-2'-deoxyinosine has been synthesized as part of a broader study on fluorinated pyrrolo(2,3-d)pyrimidine nucleosides, illustrating its role in creating novel nucleoside analogs (Seela et al., 2006).

Drug Interaction Studies

- Research has also focused on the effect of excess folates and deoxyinosine on the activity and site of action of 5-fluorouracil, highlighting the biochemical interactions important in cancer treatment (Evans et al., 1981).

Enzymatic Applications

- 2'-Fluoro-2'-deoxyinosine has been studied in the context of enzymatic synthesis, such as during the synthesis of 2-fluorocordycepin, demonstrating its utility in biocatalysis (Kayushin et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOTDBYJXFINS-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230051 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluoroinosine | |

CAS RN |

80049-87-2 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

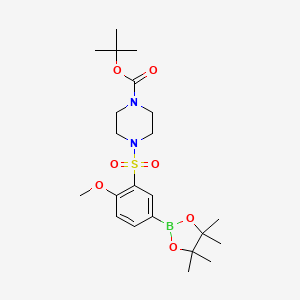

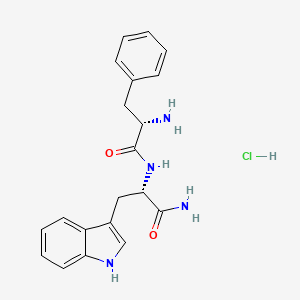

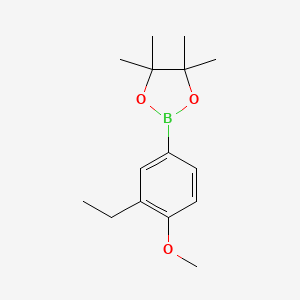

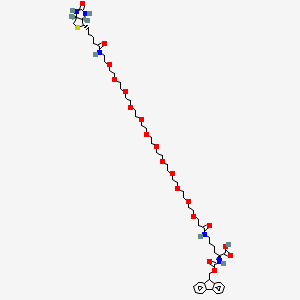

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)